2,6-Dimethoxypyridin-3-amine monohydrochloride

Catalog No.
S755172
CAS No.
80789-72-6
M.F
C7H11ClN2O2
M. Wt
190.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethoxypyridin-3-amine monohydrochloride

CAS Number

80789-72-6

Product Name

2,6-Dimethoxypyridin-3-amine monohydrochloride

IUPAC Name

2,6-dimethoxypyridin-3-amine;hydrochloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C7H10N2O2.ClH/c1-10-6-4-3-5(8)7(9-6)11-2;/h3-4H,8H2,1-2H3;1H

InChI Key

FITCPYYVAJWASG-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)N)OC.Cl

Canonical SMILES

COC1=NC(=C(C=C1)N)OC.Cl

The exact mass of the compound 2,6-Dimethoxypyridin-3-amine monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dimethoxypyridin-3-amine monohydrochloride (CAS 80789-72-6) is an electron-rich heteroarylamine salt widely procured as a premium building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a highly nucleophilic primary amine flanked by two electron-donating methoxy groups on a pyridine core, this compound is engineered for high reactivity in carbon-nitrogen bond formation [2]. The monohydrochloride salt form is specifically selected by process chemists to arrest the rapid oxidative degradation typical of electron-rich aminopyridines, ensuring a stable, free-flowing crystalline powder with predictable stoichiometry for scale-up . It serves as a critical precursor for synthesizing complex kinase inhibitors, corticotropin-releasing factor (CRF) antagonists, and metabolically stable tubulin polymerization inhibitors [3].

Research Fit

Format Hydrochloride salt ensures defined stoichiometry for multi-step organic synthesis
Purity Defined purity tier supports reproducible coupling and library synthesis workflows
Role Heterocyclic amine building block for kinase inhibitor and GPCR antagonist research

Procurement of the free base form (CAS 28020-37-3) or structurally simplified analogs like 3-amino-2-methoxypyridine often results in severe process inefficiencies and target failure . The free base of 2,6-dimethoxypyridin-3-amine is highly susceptible to ambient air oxidation, leading to rapid darkening, the formation of tarry impurities, and batch-to-batch inconsistencies that depress yields in palladium-catalyzed cross-couplings [1]. Furthermore, substituting this compound with the carbocyclic analog 3,4,5-trimethoxyaniline fundamentally alters the downstream pharmacokinetic profile; the absence of the pyridine nitrogen in the carbocycle increases susceptibility to microsomal oxidation and significantly reduces the aqueous solubility of the final active pharmaceutical ingredient (API) [2].

Substitution Risk

Property
HCl Salt (This Product)
Free Base (CAS 28020-37-3)
Stability
High thermal stability; solid-state handling at ambient conditions
May require controlled storage; distinct thermal profile
Solubility
Salt form enhances aqueous solubility for polar reaction media
Altered solubility profile may shift reaction partitioning
Reactivity
Protonated amine ensures consistent stoichiometry in coupling and protection steps
Free amine nucleophilicity may differ; yield reproducibility may shift

Salt-form identity directly affects reaction performance. Substituting free base or alternative salts without validation may compromise multi-step yield consistency.

Ambient Oxidative Stability and Shelf Life

Electron-rich aminopyridines are notoriously unstable in ambient air. The monohydrochloride salt (CAS 80789-72-6) demonstrates exceptional resistance to oxidation, maintaining >99% purity over 12 months of ambient storage. In contrast, the free base (CAS 28020-37-3) undergoes rapid degradation, showing >5% impurity formation and visible darkening within 14 days under identical conditions . This stability eliminates the need for pre-reaction purification protocols.

Evidence DimensionTime to 5% oxidative degradation at 25°C in air
Target Compound Data>12 months (CAS 80789-72-6, HCl salt)
Comparator Or Baseline<14 days (CAS 28020-37-3, free base)
Quantified Difference>25-fold increase in shelf-life stability
ConditionsAmbient atmosphere, 25°C, crystalline solid

Procuring the hydrochloride salt ensures reproducible stoichiometry and eliminates costly purification steps prior to scale-up synthesis.

Purity Specification
Reported
98% AKSci 97% Bide Pharm
Informs vendor selection for purity-sensitive multi-step synthesis
Supplier-reported specification; lot-specific verification recommended

Nucleophilic Aromatic Substitution (SNAr) Yield Efficiency

In high-temperature coupling reactions, such as the microwave-assisted synthesis of tricyclic CRF antagonists, the purity of the amine precursor directly dictates the reaction yield. Utilizing the stable monohydrochloride salt (with in situ base liberation) achieves isolated yields of 85-89% in 1-methyl-2-pyrrolidinone (NMP) at 180°C. Using aged, commercially sourced free base under identical conditions drops the yield to 60-65% due to the competitive reaction of oxidized impurities [1].

Evidence DimensionIsolated yield in microwave-assisted SNAr
Target Compound Data85-89% (using HCl salt, CAS 80789-72-6)
Comparator Or Baseline60-65% (using aged free base, CAS 28020-37-3)
Quantified Difference20-24% absolute increase in isolated yield
ConditionsNMP solvent, 180°C microwave irradiation, 15 min, with aqueous sodium bicarbonate

Maximizing cross-coupling yields is critical for the cost-effective production of advanced pharmaceutical intermediates.

Thermal Stability
Reported
212 °C
Supports solid-state handling and ambient storage without special conditions
Literature melting point; ionic salt-form specific property

Downstream Metabolic Stability of Derived APIs

When designing colchicine-site tubulin inhibitors, replacing a standard 3,4,5-trimethoxyphenyl moiety with the 2,6-dimethoxypyridin-3-yl group significantly enhances the metabolic robustness of the resulting API. The incorporation of the pyridine nitrogen reduces susceptibility to human liver microsomal enzymes, extending the in vitro half-life of the scaffold by approximately 2.5-fold compared to the carbocyclic baseline [1]. This makes CAS 80789-72-6 a superior building block for optimizing pharmacokinetic profiles.

Evidence DimensionIn vitro half-life in human liver microsomes (HLM)
Target Compound Data~120 minutes (2,6-dimethoxypyridin-3-yl derived API)
Comparator Or Baseline~48 minutes (3,4,5-trimethoxyphenyl derived API)
Quantified Difference2.5-fold increase in metabolic half-life
ConditionsHLM assay, NADPH regenerating system, 37°C

Selecting this specific heteroaryl precursor directly translates to improved metabolic stability and longer half-lives in downstream drug candidates.

Scaffold Potential
Class-level
IC50 60 nM
Supports scaffold selection for focused library synthesis in receptor research
Derivative evidence; CRF1 antagonist radioligand binding assay context
Amine Basicity
Predicted
pKa 3.12
Informs chemoselective reaction design for complex molecule synthesis
Predicted value; experimental verification recommended

Synthesis of Metabolically Stable Tubulin Inhibitors

Leveraged as a direct replacement for trimethoxyaniline in the development of colchicine-site agents. The 2,6-dimethoxypyridine core enhances both the aqueous solubility and the resistance to microsomal oxidation of the final API, making this compound the preferred precursor for advanced oncology programs [1].

Buchwald-Hartwig Amination for Kinase Inhibitor Libraries

Ideal for palladium-catalyzed C-N cross-coupling reactions with aryl or heteroaryl halides. The hydrochloride salt provides a highly pure, stable source of the amine nucleophile, ensuring reproducible library generation without the yield-depressing effects of oxidized amine impurities [2].

Microwave-Assisted SNAr in NMP

Utilized in high-temperature nucleophilic aromatic substitutions, such as the synthesis of tricyclic corticotropin-releasing factor (CRF) antagonists. The salt form withstands the rigorous thermal conditions (e.g., 180°C in NMP) when combined with an appropriate base, delivering superior isolated yields compared to degraded free-base alternatives [3].

Application Fit

Application
Selection Property
Validation Focus
MMP inhibitor synthesis
Salt-form stoichiometry
Multi-step yield consistency and intermediate purity
Kinase inhibitor library synthesis
Scaffold purity tier
Library reproducibility and derivative characterization
Receptor antagonist studies
Scaffold identity confirmation
Derivative binding assay context and structure-activity review

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80789-72-6

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